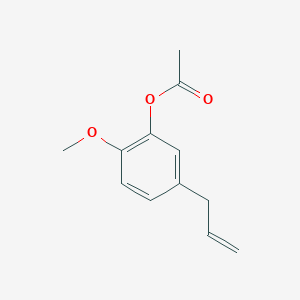
5-Allyl-2-methoxyphenol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-methoxyphenol acetate, also known as eugenol acetate, is a derivative of eugenol, a naturally occurring phenolic compound found in essential oils of various aromatic plants such as clove oil. This compound is known for its pleasant aroma and is widely used in the flavor and fragrance industry. Additionally, it exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-methoxyphenol acetate typically involves the acetylation of eugenol. One common method is the reaction of eugenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of eugenol acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-2-methoxyphenol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to eugenol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of eugenol and other reduced forms.
Substitution: Formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
5-Allyl-2-methoxyphenol acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Used in the formulation of fragrances, flavors, and cosmetic products .
Mécanisme D'action
The biological activities of 5-Allyl-2-methoxyphenol acetate are attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Action: Scavenges free radicals and prevents oxidative damage.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Action: Induces apoptosis, inhibits cell proliferation, and prevents metastasis
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol (4-Allyl-2-methoxyphenol): The parent compound, known for its strong antimicrobial and antioxidant properties.
Isoeugenol (4-Prop-1-enyl-2-methoxyphenol): Similar structure with a different position of the double bond, used in fragrances and flavors.
Methyleugenol (4-Allyl-1,2-dimethoxybenzene): Contains an additional methoxy group, used in perfumes and insect attractants .
Uniqueness
5-Allyl-2-methoxyphenol acetate is unique due to its acetylated form, which enhances its stability and modifies its biological activity. This makes it a valuable compound for various applications, especially in the pharmaceutical and cosmetic industries .
Propriétés
Numéro CAS |
1941-09-9 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2-methoxy-5-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(14-3)12(8-10)15-9(2)13/h4,6-8H,1,5H2,2-3H3 |
Clé InChI |
ITFUXZJPFSNXBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


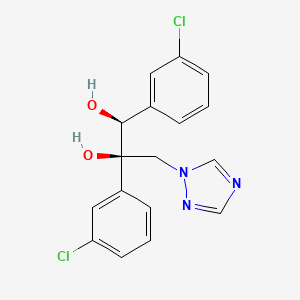
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
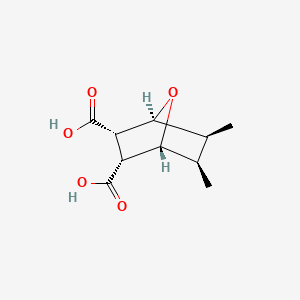
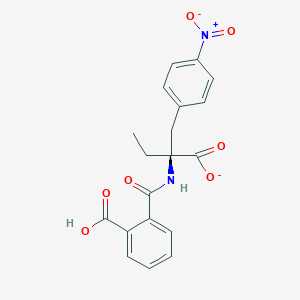
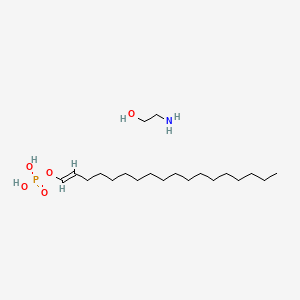
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
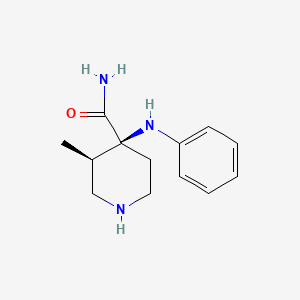
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
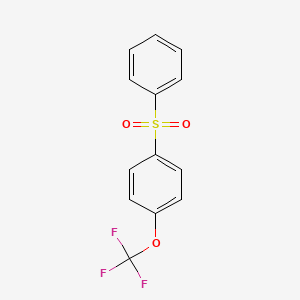
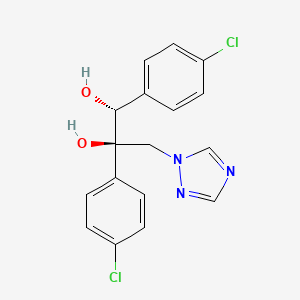
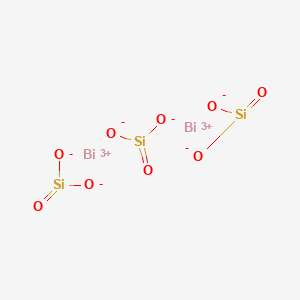
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
